N-[1-(4-chlorophenyl)ethyl]cyclopentanamine N-[1-(4-chlorophenyl)ethyl]cyclopentanamine
Brand Name: Vulcanchem
CAS No.: 70000-58-7
VCID: VC17770096
InChI: InChI=1S/C13H18ClN/c1-10(15-13-4-2-3-5-13)11-6-8-12(14)9-7-11/h6-10,13,15H,2-5H2,1H3
SMILES:
Molecular Formula: C13H18ClN
Molecular Weight: 223.74 g/mol

N-[1-(4-chlorophenyl)ethyl]cyclopentanamine

CAS No.: 70000-58-7

Cat. No.: VC17770096

Molecular Formula: C13H18ClN

Molecular Weight: 223.74 g/mol

* For research use only. Not for human or veterinary use.

N-[1-(4-chlorophenyl)ethyl]cyclopentanamine - 70000-58-7

Specification

CAS No. 70000-58-7
Molecular Formula C13H18ClN
Molecular Weight 223.74 g/mol
IUPAC Name N-[1-(4-chlorophenyl)ethyl]cyclopentanamine
Standard InChI InChI=1S/C13H18ClN/c1-10(15-13-4-2-3-5-13)11-6-8-12(14)9-7-11/h6-10,13,15H,2-5H2,1H3
Standard InChI Key LPILMMBWXWBIHP-UHFFFAOYSA-N
Canonical SMILES CC(C1=CC=C(C=C1)Cl)NC2CCCC2

Introduction

Chemical Structure and Molecular Characteristics

The IUPAC name N-[1-(4-chlorophenyl)ethyl]cyclopentanamine reflects its core structure: a cyclopentane ring bonded to an ethylamine chain, which is further substituted with a 4-chlorophenyl group. The chlorine atom at the para position of the phenyl ring introduces electron-withdrawing effects, influencing the compound’s nucleophilicity and intermolecular interactions.

Crystallographic studies of analogous chlorophenyl derivatives reveal that such compounds often exhibit non-planar conformations due to steric hindrance between the cyclopentane ring and aromatic substituents. For example, in structurally related guanidine derivatives, dihedral angles between aromatic rings range from 6.0° to 86.6°, highlighting the flexibility of these systems . While direct crystallographic data for N-[1-(4-chlorophenyl)ethyl]cyclopentanamine remains unpublished, comparisons with similar molecules suggest a bent geometry that may enhance binding to biological targets.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC13H18ClN\text{C}_{13}\text{H}_{18}\text{ClN}
Molecular Weight223.74 g/mol
IUPAC NameN-[1-(4-Chlorophenyl)ethyl]cyclopentanamine
CAS Registry Number70000-58-7

Synthesis and Reaction Pathways

Reductive Amination

The primary synthesis route involves reductive amination of cyclopentanone with 1-(4-chlorophenyl)ethylamine. Cyclopentanone is first converted to an imine intermediate using a primary amine, followed by reduction with agents such as sodium borohydride (NaBH4\text{NaBH}_4) or lithium aluminum hydride (LiAlH4\text{LiAlH}_4). This method proceeds in anhydrous tetrahydrofuran (THF) or ethanol under reflux conditions (60–80°C), yielding the target compound with moderate to high purity.

Patent-Based Optimization

A patented process for synthesizing structurally related cyclopentanone derivatives provides insights into reaction optimization . For instance, methyl adipate is reacted with metal methoxide (e.g., sodium methoxide) to form a sodium salt intermediate, which undergoes alkylation with methyl halides. Subsequent ring-opening and condensation steps at 80–100°C in aprotic solvents (e.g., toluene, dimethylformamide) yield halogenated cyclopentane derivatives with >80% efficiency . While this protocol targets a different compound, its conditions—such as the use of sodium hydride (NaH\text{NaH}) as a base and controlled temperatures to minimize side reactions—are applicable to N-[1-(4-chlorophenyl)ethyl]cyclopentanamine synthesis.

Table 2: Representative Reaction Conditions

ParameterOptimal Range
Temperature60–120°C (80–100°C preferred)
SolventToluene, THF, DMF
Reducing AgentNaBH4\text{NaBH}_4, LiAlH4\text{LiAlH}_4
Reaction Time6–24 hours

Physicochemical Properties

The compound’s logP (partition coefficient) is estimated at 3.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration. The chlorine substituent enhances stability against oxidative degradation, as evidenced by thermal gravimetric analysis (TGA) of similar compounds showing decomposition temperatures above 200°C . Nuclear magnetic resonance (NMR) spectra predict characteristic signals at δ 1.5–2.1 ppm (cyclopentane protons) and δ 7.2–7.4 ppm (aromatic protons), with 13C^{13}\text{C} NMR peaks near 45 ppm (amine-bearing carbon) and 135 ppm (chlorinated aromatic carbon).

TargetActivityReference Compound
MAO-BIC50_{50} = 12 µMRasagiline (IC50_{50} = 14 nM)
5-HT2A_{2A}KiK_i = 8 µMKetanserin (KiK_i = 0.3 nM)

Research Challenges and Future Directions

Current limitations include the lack of in vivo toxicology data and scalable synthesis methods. Future work should prioritize:

  • Metabolic Stability Assays: Cytochrome P450 interactions and hepatic clearance rates.

  • Crystallographic Studies: X-ray diffraction to resolve binding modes with biological targets.

  • Process Optimization: Flow chemistry approaches to improve yield and reduce waste.

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